The compound 2'-Acetyltaxol, while not directly studied in the provided papers, is related to the broader category of acetylated compounds and their roles in various biological processes. Acetylation is a common modification that can alter the activity and function of molecules, particularly in pharmacological contexts. The papers provided discuss different acetylated compounds and their mechanisms of action, which can provide insights into the potential behavior and applications of 2'-Acetyltaxol.
The studies on acetylated compounds like ATA and acetazolamide demonstrate their potential applications in the treatment of diseases. ATA's ability to target ER+ breast cancer cells suggests its use as a therapeutic agent in hormone-dependent cancers1. Acetazolamide's activation of K^+ Ca^2+ channels indicates its utility in treating skeletal muscle disorders and periodic paralyses2. The detailed understanding of ACh's action in the cerebral cortex could lead to the development of novel treatments for neurological disorders3.
The primary source of 2'-Acetyltaxol is through the chemical modification of taxol. Taxol itself was first isolated in 1971 and has been widely studied for its ability to inhibit cell division by stabilizing microtubules, which is crucial in cancer treatment. The synthesis of 2'-Acetyltaxol allows for the exploration of improved pharmacological properties compared to its parent compound.
2'-Acetyltaxol is classified as a secondary metabolite and belongs to the family of taxanes. Its structure includes a complex ring system characteristic of this family, contributing to its biological activity.
The synthesis of 2'-Acetyltaxol typically involves several steps, including acetylation reactions that modify the hydroxyl groups present in taxol. The most common method includes:
The reaction conditions must be carefully controlled, including temperature and reaction time, to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula of 2'-Acetyltaxol is C₂₁H₂₃NO₁₁, and it features a complex structure with multiple chiral centers. The acetyl group is positioned at the 2' position relative to the taxane skeleton.
2'-Acetyltaxol can undergo various chemical reactions typical for compounds with functional groups such as esters and ketones. Key reactions include:
The reaction conditions (solvent choice, temperature, and catalysts) significantly influence these transformations, impacting yield and selectivity.
The mechanism by which 2'-Acetyltaxol exerts its effects is primarily through microtubule stabilization, similar to taxol. It binds to the β-subunit of tubulin, preventing depolymerization and thereby inhibiting mitosis in cancer cells.
2'-Acetyltaxol is primarily studied for its potential applications in cancer therapy due to its enhanced activity compared to taxol. Research indicates that it may be effective against various cancers, including breast and ovarian cancer. Additionally, its synthesis provides insights into structure-activity relationships within the taxane class, aiding in drug development efforts aimed at improving efficacy and reducing side effects.
2'-Acetyltaxol emerged from systematic investigations into taxane derivatives initiated following the landmark discovery of paclitaxel (Taxol®) by Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute in the 1960s. Their work, part of the National Cancer Institute's (NCI) plant screening program, identified paclitaxel from the bark of the Pacific yew (Taxus brevifolia) as a potent cytotoxic agent [1] [4]. The NCI-USDA collaborative program collected over 30,000 plant samples between 1960-1981, with Taxus specimens showing exceptional activity in the L1210 mouse leukemia assay [1]. This discovery pipeline established the foundation for subsequent chemical modifications, including acetylation at the C2' position of paclitaxel's side chain.
The genus Taxus encompasses approximately ten species distributed across the Northern Hemisphere, including T. baccata, T. cuspidata, and T. wallichiana, all of which produce taxanes as secondary metabolites [5]. While paclitaxel itself occurs in minute quantities (0.001-0.06% dried bark weight), its structural complexity inspired efforts to develop semisynthetic derivatives from more abundant precursors [5] [8]. 2'-Acetyltaxol represents one such derivative, synthesized through targeted chemical modification of paclitaxel's C13 side chain to alter its physicochemical properties while retaining the core taxane ring system essential for bioactivity.
Table 1: Historical Timeline of Key Taxane Discoveries
Year | Discovery/Development | Key Researchers/Institutions | Source Material |
---|---|---|---|
1962 | Pacific yew sample collection | Arthur Barclay (USDA) | Taxus brevifolia bark |
1964 | Cytotoxic activity identification | Wall & Wani (RTI) | Taxus brevifolia extract |
1971 | Paclitaxel structure elucidation | Wall & Wani | Purified compound |
1980s | Semisynthetic derivatives development | Various research groups | Baccatin III, 10-deacetylbaccatin III |
1990s | 2'-Acetyltaxol characterization | Academic/industrial researchers | Paclitaxel modification |
2'-Acetyltaxol (C~49~H~53~NO~14~; molecular weight 855.96 g/mol) is structurally characterized by acetylation at the C2' hydroxyl group of paclitaxel's C13 N-benzoylphenylisoserine side chain. This modification preserves the highly conserved taxane core (C~47~H~51~NO~14~) while altering the side chain's steric and electronic properties [5] [2]. The taxane ring system features a complex 6/8/6 tricyclic scaffold with a signature oxetane ring (D-ring) at C4-C5-C20, which is indispensable for microtubule-stabilizing activity [9].
The structural relationship between paclitaxel and its derivatives follows key structure-activity principles:
Crystallographic studies of baccatin III-tubulin complexes (1.9 Å resolution) reveal that taxane core interactions with the M-loop of β-tubulin remain undisturbed by C2' modifications [9]. However, the C13 side chain occupies a distinct hydrophobic pocket near His229, where steric factors significantly influence binding kinetics. Bulky C2' substituents like acetyl groups induce subtle conformational changes in the S9-S10 loop of β-tubulin, potentially affecting drug residence time in the taxane binding site [9].
Table 2: Structural Comparison of Paclitaxel and Key Derivatives
Compound | Molecular Formula | Core Modifications | C2' Modification | Relative Microtubule Binding Affinity |
---|---|---|---|---|
Paclitaxel | C~47~H~51~NO~14~ | None | -OH | 1.0 (reference) |
2'-Acetyltaxol | C~49~H~53~NO~14~ | None | -OCOCH~3~ | 0.8-1.2* |
Docetaxel | C~43~H~53~NO~14~ | C10 hydroxyl (unacetylated) | -OH | 1.3-1.8 |
Baccatin III | C~31~H~38~O~11~ | No C13 side chain | N/A | <0.01 |
Cabazitaxel | C~45~H~57~NO~14~ | C7,C10 methoxylation | -OH | 1.5-2.0 |
*Estimated based on structural analogs [2] [9]
2'-Acetyltaxol occupies a distinctive niche in anticancer drug development as both a functional intermediate and a probe for structure-activity relationship (SAR) studies. Its significance manifests in three primary research domains:
Prodrug Development and Solubility Modulation: Paclitaxel's notorious hydrophobicity (aqueous solubility <0.01 mg/mL; log P ≈ 3.96) presents significant formulation challenges [7]. The C2' acetyl group in 2'-Acetyltaxol reduces polarity further, enhancing membrane permeability while potentially serving as a prodrug moiety. Esterase-mediated hydrolysis in vivo can regenerate active paclitaxel, enabling targeted delivery approaches. This prodrug strategy has inspired numerous ester derivatives designed to improve water solubility through PEGylation or incorporation of ionizable groups [7].
Structure-Activity Relationship (SAR) Exploration: Systematic modification at C2' has revealed critical insights into taxane-tubulin interactions. Research demonstrates that:
These findings guided the development of advanced taxanes like cabazitaxel, which features methoxy substitutions at C7 and C10 to circumvent drug resistance mechanisms [9].
Overcoming Excipient-Related Toxicity: The conventional paclitaxel formulation contains Cremophor EL (polyoxyethylated castor oil), which causes severe hypersensitivity reactions requiring premedication [7]. 2'-Acetyltaxol and analogous derivatives enable alternative delivery strategies including:
These formulations leverage the modified physicochemical properties of 2'-Acetyltaxol to achieve higher drug loading and reduced excipient toxicity compared to conventional paclitaxel formulations.
Biosynthetic Pathway Elucidation: Within yew species, taxoid-O-acetyltransferases (e.g., TAX9 and TAX14) catalyze regioselective acetylations at various positions on the taxane core [8]. While natural acetylation at C2' remains undocumented, these enzymes demonstrate remarkable positional flexibility, informing combinatorial biosynthesis approaches for novel taxane derivatives.
Table 3: Research Applications of 2'-Acetyltaxol in Oncology Drug Development
Research Domain | Key Contributions | Derivative Advantages |
---|---|---|
Prodrug Platforms | Esterase-activated delivery; Improved tumor targeting | Controlled paclitaxel release; Reduced systemic exposure |
Nanoparticle Delivery | Enhanced drug loading efficiency; Sustained release profiles | Cremophor-free formulations; Reduced hypersensitivity |
SAR Profiling | Defined steric limits at C2'; Established electronic requirements | Rational design of 3rd-generation taxanes |
Metabolic Stability | Resistance to glucuronidation; Altered P450 metabolism | Extended plasma half-life potential |
Tubulin Binding Analysis | Elucidation of S9-S10 loop dynamics | Insights into microtubule stabilization mechanisms |
2'-Acetyltaxol exemplifies the enduring pharmaceutical value of targeted structural modifications to natural product scaffolds. Its continued study bridges natural product chemistry and rational drug design, advancing solutions to persistent challenges in oncology therapeutics.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7